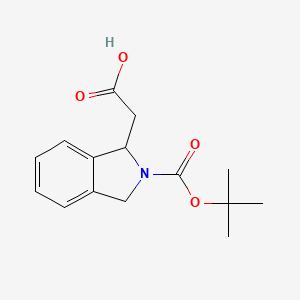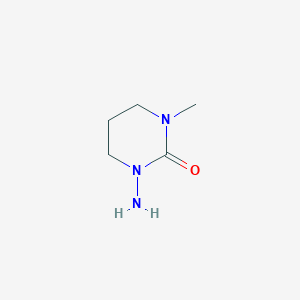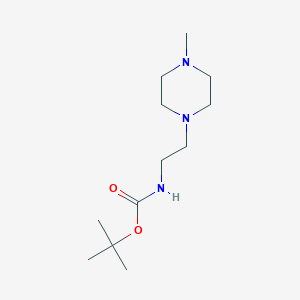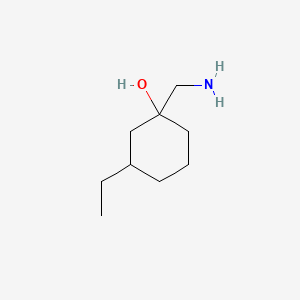
1-(Aminomethyl)-3-ethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Aminomethyl)-3-ethylcyclohexan-1-ol” is a derivative of cyclohexanol, which is a six-membered cyclic compound with an alcohol (-OH) and an aminomethyl (-NH2-CH2-) group attached . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a cyclohexane ring (a six-membered ring of carbon atoms), with an ethyl group, an alcohol group, and an aminomethyl group attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the alcohol and amine groups. These could include reactions such as nucleophilic substitution, elimination, and others .Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as amines and amides, have been found to interact with various biological targets . These interactions often involve binding to specific receptors or enzymes, which can influence cellular processes and lead to therapeutic effects.
Mode of Action
Amines and amides, which are structurally similar, are known to interact with their targets through various mechanisms . For instance, they can form hydrogen bonds with their targets, leading to changes in the target’s conformation and function
Biochemical Pathways
Amines and amides are known to participate in a wide range of biochemical reactions . They can act as substrates in enzymatic reactions, influence signal transduction pathways, and participate in the synthesis of various biomolecules
Pharmacokinetics
Similar compounds, such as gabapentin, are known to exhibit dose-dependent pharmacokinetics and are primarily eliminated via renal excretion . The bioavailability of such compounds can be influenced by factors such as dose, route of administration, and the presence of food .
Result of Action
Similar compounds, such as amines and amides, can influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression . These effects can lead to changes in cellular function and physiology, potentially contributing to the compound’s therapeutic effects.
Action Environment
The action, efficacy, and stability of 1-(Aminomethyl)-3-ethylcyclohexan-1-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, factors such as temperature and humidity can affect the compound’s stability
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(aminomethyl)-3-ethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-8-4-3-5-9(11,6-8)7-10/h8,11H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZVFRUGAMIFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


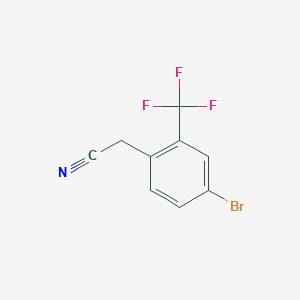

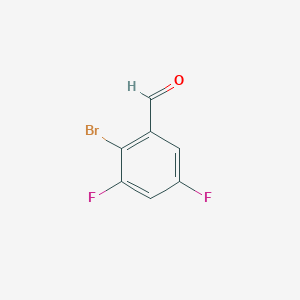
![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)
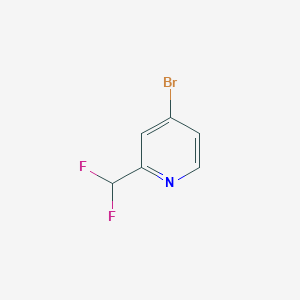

![4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1375092.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)
